mEH Inhibitory Potency: 2-Alkylthio Acetamide Class Achieves 2 Orders of Magnitude Greater Potency than Primary Amine/Amide/Urea-Based mEH Inhibitors
The 2-alkylthio acetamide chemotype to which the target compound belongs delivers mEH IC50 values in the range of 0.94–11 nM, representing an approximately 50- to 500-fold improvement in potency over previously reported primary amine, amide, and urea-based mEH inhibitors (IC50 ≥ 480 nM) [1].
| Evidence Dimension | In vitro inhibitory potency against human microsomal epoxide hydrolase (mEH) |
|---|---|
| Target Compound Data | IC50 range: 0.94–11 nM (class representative; target compound belongs to the same 2-alkylthio acetamide series with benzyl-thio and amide pharmacophores) |
| Comparator Or Baseline | Primary amine, amide, and urea-based mEH inhibitors: IC50 ≥ 480 nM [1] |
| Quantified Difference | ≥50-fold to ~500-fold greater potency |
| Conditions | Recombinant human mEH enzyme inhibition assay; substrate: trans-stilbene oxide or analogous epoxide; Barnych et al. 2020 [1] |
Why This Matters
Procurement of a compound from the 2-alkylthio acetamide series provides access to low-nanomolar biochemical probe potency, enabling target engagement studies at concentrations where earlier-generation mEH inhibitors show negligible activity—critical for cellular and in vivo pharmacological validation.
- [1] Barnych B, et al. Development of potent inhibitors of the human microsomal epoxide hydrolase. Eur J Med Chem. 2020;193:112206. View Source
